2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Overview
Description
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both methoxy and boronate ester functional groups. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
It is known that this compound is a type of boronic acid derivative , which are often used in the formation of carbon-carbon (C-C) bonds, oxidation, and reduction reactions .
Mode of Action
As a boronic acid derivative, it may interact with its targets through the formation of c-c bonds, oxidation, and reduction reactions .
Biochemical Pathways
Boronic acid derivatives are known to play a crucial role in various biochemical pathways due to their ability to form c-c bonds, and participate in oxidation and reduction reactions .
Result of Action
As a boronic acid derivative, it may influence the formation of c-c bonds, and participate in oxidation and reduction reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
It is known that this compound is stable under normal conditions, but should be stored under inert gas (nitrogen or argon) at 2-8°c to avoid contact with oxygen or strong oxidizing agents, which could cause a fire or explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate to facilitate the process. The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for larger batch sizes. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: Methoxybenzoic acid or methoxybenzyl alcohol.
Reduction: 2-Methoxybenzyl alcohol.
Substitution: Various biaryl compounds depending on the coupling partner used.
Scientific Research Applications
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and enzyme inhibitors.
Industry: Applied in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of methoxy and boronate ester groups, which provide distinct reactivity patterns. This makes it particularly valuable in the synthesis of complex molecules where selective functionalization is required .
Properties
IUPAC Name |
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-6-7-12(17-5)10(8-11)9-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNYFXSMWMPULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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